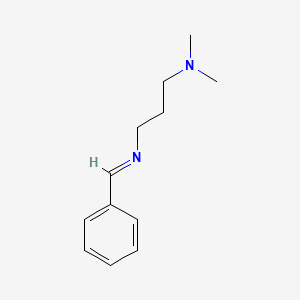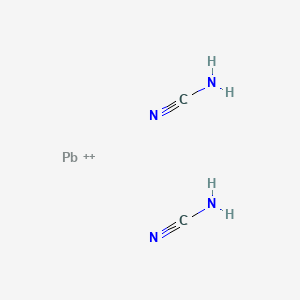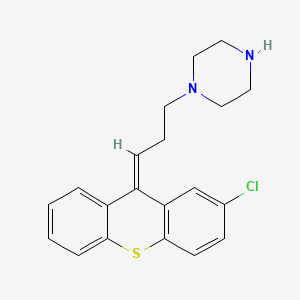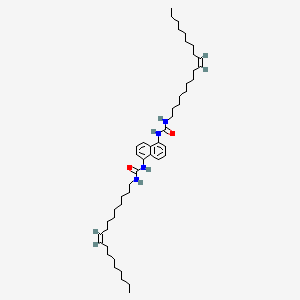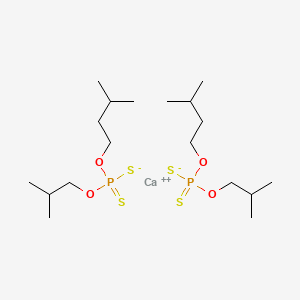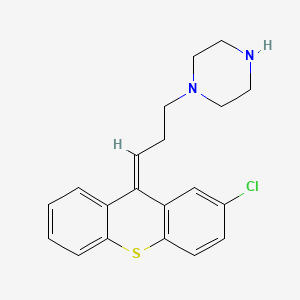
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a thioxanthene moiety. It is often used in the synthesis of pharmaceuticals and other chemical products due to its versatile chemical properties .
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- typically involves multiple steps. One common synthetic route includes the following steps :
Synthesis of Thioxanthene Ester: The initial step involves the synthesis of a thioxanthene ester.
Chlorination Reaction: The thioxanthene ester undergoes a chlorination reaction to introduce the chlorine atom.
Catalytic Amidation: The chlorinated thioxanthene ester is then subjected to catalytic amidation to form the desired product.
Reaction with Piperazine: Finally, the product is reacted with piperazine to yield Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- involves its interaction with specific molecular targets . It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. By blocking these receptors, the compound can modulate dopamine levels and exert its therapeutic effects, particularly in the treatment of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- can be compared with other similar compounds, such as :
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with a similar mechanism of action but different pharmacokinetic properties.
Trifluoromethylthioxanthene derivatives: These compounds have similar structures but differ in their substituents, leading to variations in their chemical and biological activities.
The uniqueness of Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)- lies in its specific substitution pattern and its potent activity as a dopamine receptor antagonist.
Eigenschaften
CAS-Nummer |
75013-63-7 |
|---|---|
Molekularformel |
C20H21ClN2S |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
1-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
InChI |
InChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5- |
InChI-Schlüssel |
SLTQOJGWYUTULB-BNCCVWRVSA-N |
Isomerische SMILES |
C1CN(CCN1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
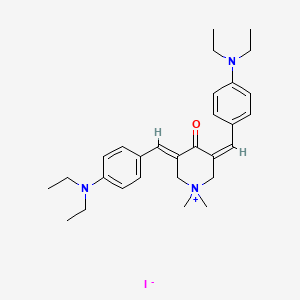
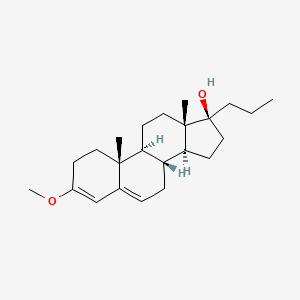
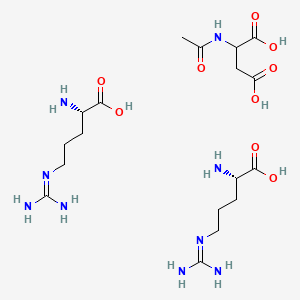
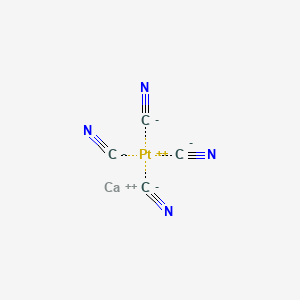

![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
